1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea

Description

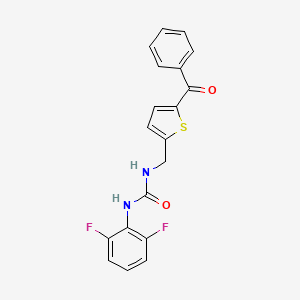

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is a synthetic urea derivative characterized by a benzoyl-substituted thiophene moiety on one arm of the urea scaffold and a 2,6-difluorophenyl group on the other. The compound’s structure combines aromatic heterocyclic (thiophene), electron-withdrawing (benzoyl), and fluorine-substituted phenyl components, which are common in drug design to optimize solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2S/c20-14-7-4-8-15(21)17(14)23-19(25)22-11-13-9-10-16(26-13)18(24)12-5-2-1-3-6-12/h1-10H,11H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJKKZVAYYJQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:

-

Formation of the Benzoylthiophene Intermediate

Starting Material: 2-thiophenemethanol.

Reaction: Benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Conditions: Room temperature to reflux conditions, depending on the reactivity of the starting materials.

-

Urea Formation

Intermediate: 5-Benzoyl-2-thiophenemethanol.

Reaction: Conversion to the corresponding isocyanate using phosgene or a phosgene substitute like triphosgene.

Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

-

Final Coupling

Intermediate: 5-Benzoyl-2-thiophenemethyl isocyanate.

Reaction: Coupling with 2,6-difluoroaniline to form the final urea compound.

Conditions: Mild heating may be required to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a benzyl group under strong reducing conditions.

Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Benzyl-substituted thiophene derivatives.

Substitution: Nucleophile-substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the thiophene and urea moieties.

Mechanism of Action

The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoyl and difluorophenyl groups could facilitate binding to hydrophobic pockets, while the urea moiety could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substitutions on the urea scaffold, particularly in the aromatic or aliphatic groups attached to the nitrogen atoms. Below is a detailed comparison with key analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: The adamantane derivatives (e.g., 5d, 5e) exhibit high melting points (e.g., 182°C for 5d), likely due to the rigid, hydrophobic adamantane core enhancing crystallinity . In contrast, the target compound’s benzoylthiophene group may reduce melting points by introducing conformational flexibility and polarizable π-systems. Fluorine substitution patterns significantly impact solubility and stability. The 2,6-difluorophenyl group (common in the target compound and 5d) is known to enhance metabolic stability and electronic interactions in drug-receptor binding compared to mono- or meta-fluorinated analogs (e.g., 5e) .

Synthetic Challenges :

- Adamantane-based urea derivatives (e.g., 5d) show low yields (10%), possibly due to steric hindrance during synthesis. The target compound’s benzoylthiophene substituent may offer synthetic advantages, as thiophene rings are easier to functionalize than adamantane .

- RA[4,5] achieves 95% purity under HPLC-UV analysis , suggesting that the target compound’s purity could be similarly optimized using advanced chromatographic methods .

Biological Relevance :

- Urea derivatives with 2,6-difluorophenyl groups (e.g., RA[4,5] and the target compound) are often designed for kinase inhibition, as fluorine atoms improve binding affinity through electrostatic interactions .

- The thiophene-benzoyl moiety in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, a feature absent in adamantane or naphthalene-based analogs .

Research Findings and Implications

- Structural Flexibility vs.

- Fluorine Positioning : The 2,6-difluorophenyl group’s symmetrical substitution (as in the target compound and RA[4,5]) is associated with higher purity and stability compared to asymmetrical analogs like 5e .

- Synthetic Feasibility : The low yield of adamantane-based compounds (5d: 10%) highlights the challenges of bulky substituents, whereas thiophene-functionalized ureas may offer more scalable synthesis routes .

Biological Activity

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. The presence of the benzoylthiophene moiety is thought to enhance the compound's ability to inhibit tumor growth.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, potentially offering therapeutic benefits in conditions like arthritis.

- Antimicrobial Effects : Some studies suggest that thiophene derivatives possess antimicrobial properties, making them candidates for further development in treating infections.

The mechanism by which this compound exerts its biological effects involves the following:

- Enzyme Inhibition : The urea group may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways associated with cancer and inflammation.

- DNA Interaction : There is potential for the compound to interact with DNA, leading to apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against certain bacteria |

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, derivatives of thiophene were shown to inhibit the proliferation of various cancer cell lines. The study highlighted that modifications on the aromatic rings significantly enhanced activity against breast cancer cells (EC50 values in the low micromolar range) .

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties revealed that compounds structurally similar to this compound effectively reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro. This suggests a mechanism involving modulation of immune response pathways .

Q & A

Q. What are the recommended synthetic routes for 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

Coupling Reactions : Reacting 5-benzoylthiophene-2-carbaldehyde with a methylamine derivative to form the thiophene-methyl intermediate.

Urea Formation : Introducing the 2,6-difluorophenyl group via carbodiimide-mediated coupling (e.g., using EDCI or DCC) with a phenylurea precursor .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted isocyanate intermediates.

Q. How is the structural integrity of this compound validated?

Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzoyl vs. thiophene-methyl groups) and urea linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at 385.12 m/z).

- X-ray Diffraction : Single-crystal analysis to resolve stereochemical ambiguities and confirm bond angles (e.g., C=O bond length ~1.23 Å) .

Q. What experimental protocols assess solubility and stability under physiological conditions?

- Solubility : Measure in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 270 nm).

- Stability :

- Hydrolytic Stability : Incubate in buffer solutions (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Photostability : Expose to UV light (254 nm) and monitor decomposition with LC-MS/MS.

Q. What in vitro assays are suitable for preliminary biological activity screening?

| Assay Type | Method | Key Parameters |

|---|---|---|

| Enzyme Inhibition | Fluorescence-based kinase assay (e.g., EGFR or VEGFR2) | IC values, inhibition kinetics |

| Cytotoxicity | MTT assay on cancer cell lines (e.g., HeLa, MCF-7) | EC, dose-response curves |

| Antimicrobial | Broth microdilution (MIC determination against S. aureus, E. coli) | Minimum inhibitory concentration (MIC) |

Reference : Design assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during coupling steps.

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Q. What mechanistic studies elucidate its interaction with biological targets?

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to kinases or GPCRs.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How do researchers address discrepancies in biological activity data across studies?

- Controlled Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Meta-Analysis : Pool data from independent studies (e.g., using RevMan) to identify confounding variables like solvent effects (DMSO vs. saline) .

- Structural Analog Comparison : Compare IC values of derivatives to isolate substituent-specific effects .

Q. What methodologies evaluate environmental persistence and ecotoxicology?

- Environmental Fate Studies :

- Hydrolysis Half-Life : Measure degradation in aqueous buffers (pH 4–9) at 25°C.

- Soil Sorption : Use batch equilibrium method (OECD Guideline 106) to determine K values .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour exposure assay to estimate LC.

- Algal Growth Inhibition : OECD 201 protocol with Chlorella vulgaris .

Q. How are structure-activity relationships (SAR) systematically investigated?

- Derivative Synthesis : Prepare analogs with substitutions at the benzoyl (e.g., nitro, methoxy) or difluorophenyl groups.

- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (urea C=O) and hydrophobic regions (benzoyl group) .

Q. What advanced analytical techniques quantify trace impurities?

- Hyphenated Techniques : LC-MS/MS (MRM mode) to detect sub-ppm impurities (e.g., unreacted isocyanates).

- NMR Relaxometry : F NMR to assess fluorine-containing byproducts .

- ICP-MS : Screen for heavy metal catalysts (e.g., residual Pd from coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.